Methyl 2-(1-aminocyclopentyl)acetate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(1-aminocyclopentyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-7(10)6-8(9)4-2-3-5-8;/h2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJHGQXVYYHQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1-aminocyclopentyl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique cyclopentane structure, which includes an amino group. This structural configuration is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 287 g/mol |
| Solubility (pH = 7.4) | 191 μM |
| LogD (pH = 7.4) | 0.9 |
| Topological Polar Surface Area (TPSA) | 68 Ų |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing pathways related to neurotransmission and cellular signaling.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could play a role in therapeutic applications targeting metabolic or signaling pathways.
- Receptor Binding : Preliminary studies suggest that it may bind to adenosine receptors, which are implicated in various physiological processes including pain modulation and inflammation .
- Apoptosis Induction : Some studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Case Study: Apoptosis Induction in Cancer Cells
In a study examining the effects of related compounds on cancer cell lines, it was found that certain derivatives could significantly induce apoptosis. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death. This highlights the potential of this compound as a lead compound for further development in oncology .
Study on Receptor Activity
Another research effort focused on the binding affinity of this compound at adenosine receptors. Using NanoBRET assays, the study quantified the binding kinetics and affinity at human A1 receptors, revealing promising selectivity profiles that could be exploited for therapeutic benefits in conditions like chronic pain and neurodegenerative diseases .
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Therapeutic Applications : Given its potential for receptor modulation and enzyme inhibition, further studies could explore its efficacy in treating neurological disorders, cancer, and metabolic syndromes.
- Structural Modifications : Investigating analogs with slight modifications could yield compounds with enhanced potency or selectivity for specific biological targets.
- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial to assess the therapeutic potential and safety profile of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
